Methyl 3-amino-5-(4-fluorobenzyl)picolinate hydrochloride
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Overview
Description
Methyl 3-amino-5-(4-fluorobenzyl)picolinate hydrochloride is a chemical compound with the molecular formula C14H13FN2O2·HCl and a molecular weight of 296.73 g/mol . It is a derivative of picolinic acid and contains both an amino group and a fluorobenzyl group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-(4-fluorobenzyl)picolinate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with picolinic acid as the starting material.
Esterification: Picolinic acid is esterified to form methyl picolinate.
Amination: The methyl picolinate undergoes amination to introduce the amino group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-(4-fluorobenzyl)picolinate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines .
Scientific Research Applications
Methyl 3-amino-5-(4-fluorobenzyl)picolinate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-(4-fluorobenzyl)picolinate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and fluorobenzyl groups play a crucial role in its reactivity and binding affinity to various biological targets. These interactions can lead to the modulation of enzymatic activities, inhibition of microbial growth, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate
- Methyl 3-amino-4-(3-fluorophenyl)-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 3-amino-5-(4-fluorobenzyl)picolinate hydrochloride is unique due to its specific substitution pattern on the picolinate ring, which imparts distinct chemical and biological properties. The presence of both the amino and fluorobenzyl groups enhances its versatility in various applications compared to similar compounds .
Properties
Molecular Formula |
C14H14ClFN2O2 |
---|---|
Molecular Weight |
296.72 g/mol |
IUPAC Name |
methyl 3-amino-5-[(4-fluorophenyl)methyl]pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H13FN2O2.ClH/c1-19-14(18)13-12(16)7-10(8-17-13)6-9-2-4-11(15)5-3-9;/h2-5,7-8H,6,16H2,1H3;1H |
InChI Key |
GDFSNRJZGCPVNE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)CC2=CC=C(C=C2)F)N.Cl |
Origin of Product |
United States |
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